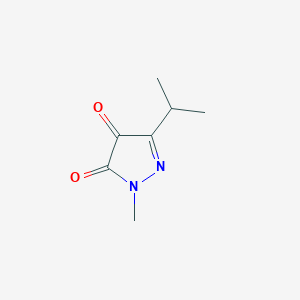

3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

216319-92-5 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

2-methyl-5-propan-2-ylpyrazole-3,4-dione |

InChI |

InChI=1S/C7H10N2O2/c1-4(2)5-6(10)7(11)9(3)8-5/h4H,1-3H3 |

InChI Key |

GHYGAEFGRJDOIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C(=O)C1=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Isopropyl 1 Methyl 1h Pyrazole 4,5 Dione

Classical and Contemporary Synthetic Routes to 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

The synthesis of the pyrazoledione ring system is a well-established area of organic chemistry, with a variety of methods available for its construction. These methods can be broadly categorized into classical and contemporary approaches, each with its own set of advantages and limitations.

The most traditional and widely employed method for the synthesis of pyrazoles and their dione (B5365651) derivatives is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.gov In the context of this compound, this would involve the reaction of methylhydrazine with a suitably substituted 1,3-dicarbonyl compound. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. researchgate.net

A significant challenge in this approach when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is the potential for the formation of regioisomers. nih.gov The reaction of methylhydrazine can lead to two different pyrazole products depending on which nitrogen atom of the hydrazine attacks which carbonyl group of the dicarbonyl compound. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product(s) | Reference |

| Methylhydrazine | Substituted 1,3-dicarbonyl | Acid or base catalysis | Regioisomeric pyrazole derivatives | nih.gov |

| Hydrazine hydrate | 2,2',6,6'-Tetramethyl-3,5-heptanedione | Heat (70 °C), solvent-free | 3,5-di-tert-Butyl-1H-pyrazole | researchgate.net |

| Phenylhydrazine | Aryl 1,3-diketones | Conventional heating or microwave irradiation | 1,3,5-trisubstituted pyrazoles | researchgate.net |

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and the ability to generate complex molecules in a single step. mdpi.com Several MCRs have been developed for the synthesis of pyrazole and pyrazoledione derivatives. mdpi.combeilstein-journals.org These reactions typically involve the one-pot combination of three or more starting materials to form the desired heterocyclic scaffold.

For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be employed to synthesize polysubstituted pyrazoles. beilstein-journals.org While not directly yielding a pyrazoledione, this approach highlights the potential of MCRs to construct the core pyrazole ring, which could then be further functionalized. Another example is the four-component synthesis of pyrano[2,3-c]pyrazoles from a β-ketoester, hydrazine, malononitrile, and an aldehyde. beilstein-journals.org

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Conditions | Product | Reference |

| Aldehyde | β-ketoester | Hydrazine | - | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |

| β-ketoester | Hydrazine | Malononitrile | Aldehyde | - | Pyrano[2,3-c]pyrazoles | beilstein-journals.org |

| 3-(2-bromoacetyl)coumarins | Thiosemicarbazide | Substituted acetophenones | - | DMF, Vilsmeier-Haack conditions | Coumarin-containing thiazolyl-3-aryl-pyrazole-4-carbaldehydes | mdpi.com |

Transition-metal catalysis has revolutionized organic synthesis, offering novel pathways for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com In the context of pyrazole synthesis, transition metals can be employed to catalyze C-H functionalization of pre-existing pyrazole rings or to facilitate cycloaddition reactions. researchgate.net

While direct transition-metal catalyzed synthesis of pyrazolediones is less common than cyclocondensation methods, palladium-catalyzed four-component coupling reactions of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide have been reported for the synthesis of pyrazole derivatives. organic-chemistry.org Copper-catalyzed coupling of arylboronic acids with Boc-protected diimide can generate a hydrazine precursor in situ, which then undergoes cyclocondensation with a 1,3-dicarbonyl compound. nih.gov

| Reactants | Catalyst | Conditions | Product | Reference |

| Terminal alkyne, hydrazine, carbon monoxide, aryl iodide | Palladium | - | Pyrazole derivatives | organic-chemistry.org |

| Arylboronic acids, Boc-protected diimide, 1,3-dicarbonyl compounds | Copper | One-pot | N-functionalized pyrazoles | nih.gov |

| Hydrazones, α-bromo ketones | Visible light photoredox catalyst | Mild conditions | 1,3,5-trisubstituted pyrazoles | organic-chemistry.org |

Research into the synthesis of pyrazole derivatives continues to explore novel precursors and reaction conditions to improve yields, selectivity, and sustainability. For example, tosylhydrazones of α,β-unsaturated carbonyl compounds can undergo cycloaddition under microwave activation in solvent-free conditions to afford 3,5-disubstituted-1H-pyrazoles. nih.gov This method offers the advantages of reduced reaction times and high yields. nih.gov

Another alternative precursor is the use of 3-oxoalkanonitriles, which can be reacted with trichloroacetonitrile (B146778) and then condensed with hydrazines to yield 3-amino-1H-pyrazole-4-carbonitrile derivatives. mdpi.comresearchgate.net These can serve as versatile intermediates for the synthesis of more complex pyrazole-containing systems. mdpi.comresearchgate.net

| Precursor(s) | Conditions | Product | Reference |

| Tosylhydrazones of α,β-unsaturated carbonyl compounds | Microwave activation, solvent-free | 3,5-disubstituted-1H-pyrazoles | nih.gov |

| 3-Oxoalkanonitriles, trichloroacetonitrile, hydrazines | Stepwise reaction | 3-Amino-1H-pyrazole-4-carbonitrile derivatives | mdpi.comresearchgate.net |

| Diazo compounds, alkynes | Heating, solvent-free | Pyrazoles | rsc.org |

Regioselectivity and Stereoselectivity in the Synthesis of this compound

As previously mentioned, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine like methylhydrazine can lead to the formation of two regioisomers. nih.gov The control of regioselectivity is a critical aspect of pyrazole synthesis. The outcome of the reaction can be influenced by factors such as the nature of the substituents on both the dicarbonyl compound and the hydrazine, the pH of the reaction medium, and the reaction temperature. researchgate.net

For instance, the reaction of aryl or heteroarylhydrazines with fluorinated β-diketones can yield a variety of trifluoromethyl-substituted pyrazoles and pyrazolines, with the regioselectivity being dependent on the specific reactants and conditions. researchgate.net In some cases, the use of specific catalysts or directing groups can favor the formation of one regioisomer over the other.

Stereoselectivity becomes a relevant consideration when chiral centers are present in the starting materials or are formed during the reaction. While the core pyrazoledione ring is planar, substituents on the ring can introduce chirality. The Michael addition of pyrazoles to conjugated carbonyl alkynes has been shown to be a regio- and stereoselective method for the synthesis of N-carbonylvinylated pyrazoles, with the stereochemical outcome being switchable by the presence or absence of a silver carbonate catalyst. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov This includes the use of environmentally benign solvents (such as water), catalyst-free conditions, and energy-efficient methods like microwave irradiation. nih.govrsc.orgorganic-chemistry.org

The synthesis of pyrazole derivatives has been achieved under "on water" conditions, which not only avoids the use of toxic organic solvents but can also enhance reaction rates and selectivity. rsc.org Semicarbazide (B1199961) hydrochloride has been used as a safer alternative to hydrazine in the synthesis of pyrazole-3-carboxylates. rsc.org

Microwave-assisted synthesis has been successfully employed for the cyclocondensation of hydrazine derivatives, leading to significantly reduced reaction times and improved yields. nih.govorganic-chemistry.org Furthermore, solvent-free syntheses of pyrazoles have been reported, which completely eliminate the need for a reaction medium, thereby reducing waste and simplifying product purification. researchgate.netnih.gov

| Green Approach | Reactants | Conditions | Advantage | Reference |

| "On water" synthesis | 1,3-Diketones, semicarbazide hydrochloride | Heating in water | Avoids toxic hydrazine and organic solvents | rsc.org |

| Microwave-assisted synthesis | α,β-Unsaturated ketones, tosylhydrazide | Microwave irradiation, solvent-free | Reduced reaction times, high yields | nih.gov |

| Catalyst-free synthesis | Hydrazines, ethyl acetoacetate, aromatic amines, phenylglyoxal (B86788) monohydrate | One-pot, in water | Simple, green protocol | researchgate.net |

| Solvent-free synthesis | 2,2',6,6'-Tetramethyl-3,5-heptanedione, hydrazine monohydrate | Heating (70 °C) | No solvent required, high yield | researchgate.net |

Process Optimization and Scale-Up Considerations for this compound Production

The successful transition from laboratory-scale synthesis to industrial production of this compound hinges on a thorough understanding and optimization of the entire manufacturing process. Key considerations include reaction kinetics, thermodynamics, choice of equipment, and adherence to safety and regulatory standards.

A primary strategy for the synthesis of the pyrazole core involves the cyclocondensation reaction of a β-dicarbonyl compound with a hydrazine derivative. For the target molecule, this would likely involve the reaction of a β-ketoester bearing an isopropyl group, such as ethyl 4-methyl-3-oxopentanoate, with methylhydrazine to yield the intermediate, 3-isopropyl-1-methyl-1H-pyrazol-5(4H)-one. The subsequent and crucial step is the oxidation of the C4 position of this pyrazol-5-one to afford the desired 4,5-dione.

The reactivity of the active methylene (B1212753) group at the C4 position of pyrazol-5-ones allows for various functionalizations, including oxidation. While direct oxidation to a carbonyl group to form the dione is the desired transformation, literature primarily details oxidative halogenation and thiocyanation at this position, indicating its susceptibility to oxidative reactions. beilstein-journals.orgmdpi.com The choice of oxidizing agent is critical for achieving the desired dione structure without causing unwanted side reactions or degradation of the pyrazole ring.

Process Optimization:

The optimization of this synthetic route involves a systematic study of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key areas of focus for optimization include:

Reactant Stoichiometry: Determining the optimal molar ratios of the β-ketoester and methylhydrazine in the initial cyclocondensation step is crucial. An excess of one reactant may be necessary to drive the reaction to completion but can also lead to purification challenges.

Catalyst Selection and Loading: While the cyclocondensation can proceed without a catalyst, acidic or basic catalysts can significantly enhance the reaction rate. Optimization involves screening different catalysts and their concentrations to find the most effective and economically viable option.

Solvent Effects: The choice of solvent can influence reaction rates, yields, and the ease of product isolation. A range of solvents should be evaluated, considering factors such as solubility of reactants and intermediates, boiling point for temperature control, and environmental impact.

Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally lead to faster reaction rates but can also promote the formation of byproducts. A detailed kinetic study can help establish the optimal temperature profile and reaction time to achieve high conversion and selectivity.

Purification Methods: The purification of the intermediate pyrazol-5-one and the final dione product is critical for achieving the desired product quality. Techniques such as crystallization, chromatography, and distillation need to be optimized for efficiency and scalability.

The following interactive table summarizes key parameters that require optimization for the synthesis of the pyrazol-5-one intermediate:

| Parameter | Range / Options | Goal |

| β-Ketoester:Methylhydrazine Ratio | 1:1 to 1:1.5 | Maximize conversion of the limiting reagent, minimize excess reactant. |

| Catalyst | None, Acetic Acid, Sulfuric Acid, p-Toluenesulfonic Acid | Achieve high reaction rate with minimal side product formation. |

| Solvent | Ethanol, Methanol, Toluene, Dioxane | Good solubility of reactants, ease of product isolation, low toxicity. |

| Temperature | Room Temperature to Reflux | Balance reaction rate and selectivity. |

| Reaction Time | 1 - 24 hours | Achieve maximum conversion in the shortest possible time. |

Scale-Up Considerations:

Translating the optimized laboratory procedure to a large-scale industrial process introduces a new set of challenges that must be addressed to ensure a safe, reliable, and economical manufacturing process.

Heat Transfer: Exothermic reactions, such as the initial cyclocondensation, can pose significant challenges on a large scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Proper reactor design with adequate cooling capacity is essential to maintain temperature control and prevent runaway reactions.

Mass Transfer: In heterogeneous reaction mixtures, efficient mixing is crucial to ensure adequate contact between reactants. The choice of agitator type, speed, and baffle design becomes critical in large reactors to avoid localized "hot spots" and ensure uniform reaction conditions.

Equipment Selection: The materials of construction for reactors, transfer lines, and other equipment must be compatible with the reactants, intermediates, solvents, and products to prevent corrosion and contamination.

Process Safety: A thorough hazard analysis, including a Hazard and Operability (HAZOP) study, should be conducted to identify and mitigate potential safety risks. This includes evaluating the thermal stability of reactants and intermediates, the potential for runaway reactions, and the safe handling of any hazardous materials.

Waste Management: The environmental impact of the process must be considered. Strategies for minimizing waste generation, recycling solvents, and treating effluent streams should be developed and implemented in accordance with environmental regulations.

Automation and Control: Implementing process analytical technology (PAT) and automation can improve process control, consistency, and safety. Real-time monitoring of key parameters such as temperature, pressure, and reactant concentration allows for immediate adjustments to maintain optimal conditions.

The scale-up of the oxidation step from the pyrazol-5-one to the pyrazole-4,5-dione requires particular attention to the choice and handling of the oxidizing agent, as many can be hazardous on a large scale. The reaction may also be exothermic, necessitating the same careful considerations for heat management as the initial cyclization.

By systematically addressing these process optimization and scale-up considerations, a robust and efficient manufacturing process for this compound can be developed.

Chemical Reactivity and Mechanistic Investigations of 3 Isopropyl 1 Methyl 1h Pyrazole 4,5 Dione

Electrophilic and Nucleophilic Reactions of the Pyrazoledione Core

The reactivity of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione is dictated by the electronic characteristics of the pyrazole (B372694) ring and the two adjacent carbonyl groups. The pyrazole ring is a π-excessive aromatic system, making it susceptible to electrophilic attack. mdpi.comnih.gov However, the presence of a pyridine-like nitrogen atom deactivates the ring somewhat through its electron-withdrawing nature.

Research on various pyrazole derivatives consistently shows that electrophilic substitution occurs preferentially at the C-4 position, which is unoccupied in the parent pyrazole ring. scribd.comrrbdavc.orgslideshare.net This regioselectivity is attributed to the formation of a more stable cationic intermediate compared to attack at C-3 or C-5. rrbdavc.org For the title compound, the C-4 position is part of the dione (B5365651) system and is thus sp²-hybridized and electron-deficient. Therefore, classical electrophilic aromatic substitution at C-4 is not feasible. Instead, electrophilic attack would target the enol tautomer (see Section 3.4.1).

Common electrophilic substitution reactions for the general pyrazole core are summarized below.

| Reaction Type | Reagents | Electrophile | Typical Product |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid |

| Bromination | NBS (N-Bromosuccinimide) | Br⁺ | 4-Bromopyrazole |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | [ClCH=N(CH₃)₂]⁺ | Pyrazole-4-carbaldehyde |

Conversely, the dione functionality at the C-4 and C-5 positions renders these carbon atoms highly electrophilic and susceptible to nucleophilic attack. The electron-withdrawing effect of the adjacent carbonyl groups enhances this reactivity. Nucleophilic addition can occur at either carbonyl carbon, leading to a variety of potential products depending on the nucleophile and reaction conditions. For example, reaction with hydrazines can lead to the formation of fused heterocyclic systems.

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of pyrazole derivatives can target either the heterocyclic ring or its substituents. The pyrazole ring itself is relatively stable to oxidation due to its aromaticity. However, substituents on the ring can be oxidized. For instance, studies on related pyrazoles have shown that alkyl side chains can be regioselectively oxidized, often involving a carbocation intermediate. The oxidation of dihydropyrazoles (pyrazolines) to the corresponding aromatic pyrazoles is a common synthetic strategy. researchgate.netorganic-chemistry.org

Specific oxidation of the this compound core has not been extensively detailed in the literature. The dione moiety is already in a high oxidation state. Strong oxidizing conditions could potentially lead to ring cleavage.

Reduction of the dione functionality is a more predictable pathway. The two carbonyl groups can be reduced to hydroxyl groups using standard reducing agents.

Potential Reduction Products:

Selective Reduction: Using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), it may be possible to selectively reduce one carbonyl group, yielding a hydroxy pyrazolone (B3327878), such as 4-hydroxy-3-isopropyl-1-methyl-1H-pyrazol-5(4H)-one or 5-hydroxy-3-isopropyl-1-methyl-1H-pyrazol-4(2H)-one.

Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both carbonyls to afford the corresponding diol, 3-isopropyl-1-methyl-1H-pyrazole-4,5-diol.

Furthermore, studies on other substituted pyrazoles have demonstrated the effective reduction of nitro groups to amines using methods like iron-catalyzed reduction with hydrazine (B178648) hydrate, without affecting the core ring structure. rsc.org

Investigations into Tautomeric Equilibria and Prototropic Rearrangements

Tautomerism is a critical aspect of pyrazole chemistry, significantly influencing the structure, stability, and reactivity of these compounds.

The 4,5-dione system of the title compound can exhibit keto-enol tautomerism. A proton can be lost from an adjacent carbon to form a C=C double bond and a hydroxyl group (an enol). For this compound, enolization can occur to form the 4-hydroxy-3-isopropyl-1-methyl-1H-pyrazol-5-one tautomer.

The position of the keto-enol equilibrium is highly sensitive to several factors. frontiersin.orgmasterorganicchemistry.com Theoretical studies on related 4-substituted pyrazolone derivatives using Density Functional Theory (DFT) have shown that the equilibrium can heavily favor either the keto or enol form depending on the specific molecular structure and solvent environment. nih.gov

| Factor | Influence on Equilibrium |

| Solvent | Polar, protic solvents can stabilize the more polar tautomer through hydrogen bonding. frontiersin.org |

| Substitution | Electron-withdrawing or -donating groups on the ring can alter the acidity of the α-proton and the stability of the conjugated system. |

| Conjugation | The enol form can be stabilized if the resulting C=C double bond extends a conjugated π-system. |

| Hydrogen Bonding | Intramolecular hydrogen bonding between the enolic hydroxyl group and a nearby acceptor (like the remaining carbonyl oxygen) can significantly stabilize the enol tautomer. masterorganicchemistry.com |

| Aromaticity | If enolization leads to the formation of a fully aromatic system, the enol form is strongly favored. |

In the case of this compound, the enol form benefits from extended conjugation within the pyrazole ring.

Annular tautomerism is a form of prototropy common in N-unsubstituted pyrazoles, where the single proton on a ring nitrogen can migrate between the N-1 and N-2 positions. This equilibrium results in two different tautomeric forms for asymmetrically substituted pyrazoles (e.g., a 3-substituted pyrazole is in equilibrium with its 5-substituted tautomer).

However, in This compound , the presence of a methyl group covalently bonded to the N-1 position precludes the possibility of annular tautomerism. The nitrogen atom is alkylated, and there is no mobile proton to participate in this type of rearrangement. This structural feature "locks" the substitution pattern, simplifying its reactivity profile compared to its N-unsubstituted counterparts.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not widely available. However, principles can be drawn from studies of related compounds.

Thermodynamic investigations into the keto-enol tautomerism of similar pyrazolones have been conducted using DFT calculations. nih.gov These studies evaluate thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) to predict the equilibrium constants (Keq) and the relative populations of the tautomers at equilibrium. Such analyses indicate that subtle changes in substitution can shift the equilibrium from being thermodynamically dominated by the keto form to being dominated by the enol form. nih.gov

From a kinetic perspective, the reactivity of the pyrazole system is well-understood. For electrophilic substitution on a parent pyrazole ring, attack at the C-4 position is both kinetically and thermodynamically favored due to the stability of the Wheland intermediate. rrbdavc.org For the title compound, nucleophilic attack on the carbonyl carbons is expected to be a kinetically facile process, typical of reactions involving 1,2-dicarbonyl compounds. The precise rates would depend on the nature of the nucleophile, the solvent, and the potential for catalysis. Distinguishing between kinetic and thermodynamic control can be crucial in reactions that yield multiple products, such as the formation of different fused ring systems from cyclocondensation reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Isopropyl 1 Methyl 1h Pyrazole 4,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione by mapping the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C.

Proton (¹H) and Carbon-13 (¹³C) NMR for Precise Structural Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The N-methyl group would likely appear as a sharp singlet, while the isopropyl group would give rise to a septet for the methine proton and a doublet for the two equivalent methyl groups.

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of each carbon atom. Key signals would include those for the two carbonyl carbons of the dione (B5365651) functionality, the carbons of the pyrazole (B372694) ring, and the carbons of the isopropyl and N-methyl substituents. The precise chemical shifts are influenced by the electronic environment of each carbon atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 3.3 - 3.5 | Singlet |

| CH(CH₃)₂ | 3.0 - 3.4 | Septet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C4) | 170 - 180 |

| C=O (C5) | 160 - 170 |

| C3 | 155 - 165 |

| N-CH₃ | 30 - 35 |

| CH(CH₃)₂ | 25 - 30 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, a cross-peak between the isopropyl methine septet and the methyl doublet would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the N-methyl and isopropyl groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This can be used to confirm stereochemical details and conformation. For example, a NOESY experiment could show through-space interactions between the N-methyl protons and the isopropyl group protons.

Dynamic NMR Studies for Tautomeric and Conformational Analysis

The pyrazole-4,5-dione system has the potential for tautomerism, although the N1-methylation largely prevents the most common form of pyrazole tautomerism. However, the presence of the dione functionality could allow for keto-enol tautomerism. Dynamic NMR studies, involving the acquisition of spectra at different temperatures, can provide insight into such exchange processes. If a tautomeric equilibrium exists, changes in the NMR spectra, such as peak broadening or coalescence, would be observed as the temperature is varied. These studies can also reveal information about the rotational barriers of the isopropyl group.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy probes the molecular vibrations of this compound, providing characteristic signatures of its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of the various bonds. The most prominent features in the FT-IR spectrum of this compound would be the strong absorption bands corresponding to the two carbonyl (C=O) groups of the dione moiety. These are typically found in the region of 1700-1750 cm⁻¹. The exact positions can give clues about the electronic environment and potential conjugation. Other characteristic bands would include C-H stretching vibrations of the alkyl groups (around 2850-3000 cm⁻¹) and C-N and C=C stretching vibrations of the pyrazole ring.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (dione) | 1700 - 1750 | Strong |

| C-H (alkyl) | 2850 - 3000 | Medium-Strong |

| C=N / C=C (ring) | 1500 - 1650 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR. While strong dipoles lead to intense IR bands, changes in polarizability during a vibration result in strong Raman signals. The C=O stretching vibrations would also be visible in the Raman spectrum. The symmetric vibrations of the pyrazole ring are often more intense in the Raman spectrum compared to the FT-IR spectrum. This technique can be particularly useful for studying the molecule in different states, such as in solution or in the solid state, to probe for conformational differences.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry is a critical tool for the confirmation of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For this compound, the exact mass can be calculated, and its fragmentation pattern under techniques like electron ionization (EI) can be predicted by examining the fragmentation of analogous pyrazole structures.

Expected HRMS Data and Fragmentation Pathways:

The molecular formula for this compound is C₇H₁₀N₂O₂. The expected monoisotopic mass would be calculated with high precision, allowing for unambiguous formula confirmation.

Upon ionization, the molecular ion ([M]⁺˙) would undergo a series of fragmentation events. The fragmentation of pyrazoles is known to be influenced by the nature and position of substituents on the ring. For N-methyl pyrazole derivatives, characteristic fragmentation patterns have been observed. researchgate.net The fragmentation of the title compound is anticipated to proceed through several key pathways, initiated by the loss of stable neutral molecules or radical species.

A plausible fragmentation pathway for this compound would likely involve:

α-Cleavage: The isopropyl group is susceptible to α-cleavage, leading to the loss of a methyl radical (•CH₃) to form a stable secondary carbocation.

Loss of CO: The pyrazole-4,5-dione structure contains two carbonyl groups. Sequential loss of carbon monoxide (CO) molecules is a common fragmentation route for such compounds.

Ring Cleavage: The pyrazole ring itself can undergo cleavage. A characteristic fragmentation of the pyrazole ring involves the loss of N₂ or HCN. researchgate.net

Rearrangements: McLafferty-type rearrangements could occur if energetically favorable transition states are possible.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Formula | Description of Loss |

| [M-CH₃]⁺ | C₆H₇N₂O₂⁺ | Loss of a methyl radical from the isopropyl group |

| [M-CO]⁺˙ | C₆H₁₀N₂O⁺˙ | Loss of a carbon monoxide molecule |

| [M-2CO]⁺˙ | C₅H₁₀N₂⁺˙ | Sequential loss of two carbon monoxide molecules |

| [M-N₂]⁺˙ | C₇H₁₀O₂⁺˙ | Loss of a nitrogen molecule from the pyrazole ring |

| [M-HCN]⁺˙ | C₆H₉NO₂⁺˙ | Loss of hydrogen cyanide from the pyrazole ring |

Note: The m/z values are nominal and would be determined with high precision in an actual HRMS experiment.

The relative abundance of these fragment ions would provide significant information for the structural confirmation of the molecule. Studies on other substituted pyrazoles have shown that the fragmentation pathways are highly dependent on the substituents present. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, the solid-state structure can be inferred from published data on analogous N-substituted pyrazole derivatives. semanticscholar.orgnih.gov

Expected Solid-State Structural Features:

Key structural parameters that would be determined include:

Bond Lengths and Angles: The bond lengths within the pyrazole ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system. The C=O bond lengths of the dione group will also be of interest.

Planarity: The degree of planarity of the pyrazole ring and the torsion angles of the substituents relative to the ring would be determined.

Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing is likely to be governed by weaker intermolecular forces such as C–H···O hydrogen bonds and van der Waals interactions. The carbonyl oxygen atoms are expected to act as hydrogen bond acceptors. nih.govcardiff.ac.uk π–π stacking interactions between the pyrazole rings of adjacent molecules might also be observed, contributing to the stability of the crystal lattice. researchgate.net

Table 2: Representative Crystallographic Data for an Analogous N-Substituted Pyrazole Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9-10 |

| b (Å) | ~8-20 |

| c (Å) | ~10-15 |

| β (°) | ~90-95 |

| Z | 4 |

Note: This data is hypothetical and based on typical values for similar organic molecules. semanticscholar.orgresearchgate.net The actual cell parameters would be determined experimentally.

The analysis of intermolecular interactions is crucial for understanding the physical properties of the compound in the solid state. The presence and nature of these interactions dictate the melting point, solubility, and polymorphism of the crystalline material. The study of related pyrazole structures reveals that C–H···O and C–H···N hydrogen bonds are common motifs that direct the supramolecular assembly. cardiff.ac.ukcardiff.ac.uk

Theoretical and Computational Studies of 3 Isopropyl 1 Methyl 1h Pyrazole 4,5 Dione

Quantum Chemical Calculations (DFT, ab initio) for Molecular Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties and reactivity of chemical compounds. For pyrazole (B372694) derivatives, these methods have been used to explore their electronic structure, stability, and spectroscopic properties. researchgate.net

Geometric optimization of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione using DFT methods allows for the determination of its most stable three-dimensional structure. This process involves finding the minimum energy conformation of the molecule, which provides data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is further analyzed by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and stability. mdpi.com A smaller gap suggests higher reactivity. For similar pyrazole-based compounds, HOMO-LUMO energy gaps have been calculated to be in the range of 4.30 to 5.07 eV. researchgate.net The energies of the HOMO and LUMO are also indicative of the molecule's electron-donating and electron-accepting capabilities, respectively. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Pyrazole Derivative

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: The values presented are illustrative for a similar pyrazole derivative and may not represent the exact values for this compound.

Vibrational frequency analysis, typically performed after geometric optimization, serves two main purposes: it confirms that the optimized structure is a true energy minimum, and it allows for the prediction of the molecule's infrared (IR) and Raman spectra. By calculating the vibrational modes, theoretical spectra can be generated and compared with experimental data to aid in the characterization of the compound. For pyrazole derivatives, DFT calculations have been shown to accurately predict vibrational frequencies corresponding to various functional groups, such as C-H, C=O, and N-N stretching and bending modes.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Pyrazole Derivative

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O | Stretching | 1700-1750 |

| C-N | Stretching | 1300-1350 |

| C-H (isopropyl) | Stretching | 2900-3000 |

| N-N | Stretching | 1100-1150 |

Note: These are typical frequency ranges and the exact values for this compound would require specific calculations.

Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.govnih.gov These predicted values can be compared with experimental NMR data to confirm the molecular structure. Studies on similar pyrazole compounds have demonstrated a good correlation between calculated and experimental chemical shifts. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for a Pyrazole Ring

| Atom | Predicted Chemical Shift (ppm) |

| C3 | 150-160 |

| C4 | 100-110 |

| C5 | 165-175 |

Note: The chemical shifts are illustrative and depend on the specific substituents and computational method used.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound, identifying different stable and metastable conformations and the energy barriers between them.

Furthermore, MD simulations are particularly useful for studying the effects of solvents on the molecule's structure and behavior. By explicitly including solvent molecules in the simulation, it is possible to model solute-solvent interactions and their impact on conformational preferences and reactivity. Such simulations have been applied to other pyrazole-containing systems to understand their behavior in solution. researchgate.net

Investigation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. For pyrazole derivatives, computational studies have been employed to investigate various reaction pathways, such as electrophilic substitution and cycloaddition reactions. mdpi.com

Analysis of Non-Covalent Interactions and Intermolecular Forces (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions play a critical role in determining the supramolecular structure and properties of molecular solids, as well as in molecular recognition processes. For this compound, computational methods can be used to analyze various types of non-covalent interactions, including:

Hydrogen Bonding: Although the primary structure of this compound does not have traditional hydrogen bond donors, intermolecular interactions involving C-H...O contacts can be analyzed.

π-Stacking: The pyrazole ring is an aromatic system, and therefore, π-stacking interactions between the rings of adjacent molecules can be a significant factor in the crystal packing.

Tools such as Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts.

Derivatization Strategies and Analogue Synthesis Based on the 3 Isopropyl 1 Methyl 1h Pyrazole 4,5 Dione Scaffold

The 3-isopropyl-1-methyl-1H-pyrazole-4,5-dione core represents a versatile scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, characterized by the adjacent carbonyl groups at the C4 and C5 positions, provide multiple reactive sites for derivatization. Synthetic strategies are often aimed at exploring and optimizing the biological activities or material properties of the resulting analogues by systematically modifying different positions of the pyrazole (B372694) ring. These modifications can influence the molecule's steric bulk, electronic distribution, and hydrogen bonding capabilities, which in turn dictate its interaction with biological targets or its physical properties.

Potential Applications in Advanced Chemical Research Excluding Biological/clinical Relevance

Role as Synthetic Intermediates in the Construction of Complex Chemical Architectures

There is currently no available scientific literature detailing the use of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione as a synthetic intermediate in the construction of complex chemical architectures. Research on the reactivity of the dione (B5365651) functionality in this specific pyrazole (B372694) structure and its potential for elaboration into more complex molecules has not been reported.

Applications in Material Science and Polymer Chemistry, Focusing on Stability and Reactivity Profiles

Information regarding the application of this compound in material science and polymer chemistry is not present in the current body of scientific literature. There are no studies available that characterize its stability, reactivity, or potential incorporation into polymeric materials or other advanced materials.

Utility in Catalysis as Ligands or Organocatalysts

The potential for this compound to act as a ligand for metal catalysts or as an organocatalyst has not been explored in published research. The electronic and steric properties imparted by the isopropyl and methyl substituents on the pyrazole-4,5-dione core have not been investigated in a catalytic context.

Exploration in Supramolecular Chemistry and Host-Guest Systems

There are no research findings on the involvement of this compound in supramolecular chemistry or host-guest systems. The potential non-covalent interactions of this molecule and its ability to form organized assemblies have not been a subject of scientific investigation. While pyrazole moieties, in general, are known to participate in supramolecular assemblies, specific data for this dione derivative is absent. rsc.orgconicet.gov.arrsc.orgmdpi.comresearchgate.net

Future Perspectives and Research Challenges for 3 Isopropyl 1 Methyl 1h Pyrazole 4,5 Dione

Development of Novel, Highly Efficient, and Sustainable Synthetic Routes

Future synthetic strategies are anticipated to include:

Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and reaction control. This methodology could be adapted for the synthesis of pyrazole-4,5-diones, potentially improving yields and reducing reaction times.

Microwave-Assisted Synthesis: This technique can accelerate reaction rates and improve yields for the synthesis of pyrazole (B372694) derivatives.

Catalyst Development: The exploration of novel catalysts, including nano-catalysts, could lead to more efficient and selective syntheses under milder, more environmentally friendly conditions. mdpi.com

Multi-component Reactions: One-pot, multi-component reactions are highly desirable for their atom economy and operational simplicity. Developing such a strategy for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione would be a significant advancement.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction parameters in a continuous system |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Scale-up feasibility and control of localized heating |

| Novel Catalysis | Higher efficiency, selectivity, and sustainability | Catalyst design, stability, and cost-effectiveness |

| Multi-component Reactions | High atom economy, operational simplicity | Identification of suitable starting materials and reaction conditions |

Deeper Understanding of Intrinsic Reactivity and Selectivity in Complex Reaction Environments

The pyrazole ring is an aromatic heterocycle, with its reactivity profile being a key area for future investigation. Generally, pyrazoles undergo electrophilic substitution preferentially at the C4 position, while nucleophilic attacks are more likely at the C3 and C5 positions. mdpi.comresearchgate.net The presence of two carbonyl groups in this compound is expected to significantly influence its reactivity, making it an interesting subject for mechanistic studies.

Future research should focus on:

Mapping Electrophilic and Nucleophilic Sites: A detailed experimental and computational study to map the electron density of the molecule will provide insights into its reactivity towards various reagents. researchgate.net

Reaction with Nucleophiles: The carbonyl groups are expected to be reactive towards nucleophiles. Studying these reactions could lead to the synthesis of a diverse range of derivatives.

Cycloaddition Reactions: The dione (B5365651) moiety might participate in various cycloaddition reactions, opening pathways to novel fused heterocyclic systems. For instance, Diels-Alder reactions of related 4H-pyrazoles have been explored for bioorthogonal chemistry applications. nih.gov

Tautomerism: Pyrazolone (B3327878) derivatives are known to exhibit keto-enol tautomerism, which can significantly affect their reactivity and biological activity. nih.govmdpi.comrsc.org A thorough investigation of the tautomeric equilibria of this compound in different solvents and in the solid state is crucial. nih.govrsc.org

Exploration of Unconventional Derivatization Pathways and Chemical Transformations

The derivatization of the this compound core is a promising avenue for the discovery of new molecules with unique properties. The pyrazole nucleus is a common scaffold in a wide array of pharmacologically active compounds, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents. nih.govnih.govresearchgate.netmdpi.com

Future derivatization strategies could target:

The Isopropyl Group: Modification of the isopropyl group could modulate the lipophilicity and steric properties of the molecule, potentially influencing its biological activity.

The Methyl Group at N1: While the N-methyl group is generally stable, its replacement with other alkyl or aryl groups could be explored to fine-tune the electronic and steric properties of the pyrazole ring.

The Carbonyl Groups: The two carbonyl groups are prime targets for a wide range of chemical transformations, including reduction, condensation, and the formation of hydrazones, oximes, and other derivatives. These transformations can lead to a vast library of new compounds for biological screening.

The C4 Position: If the C4 position is not substituted, it could be a target for electrophilic substitution reactions, allowing for the introduction of various functional groups.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. researchgate.net For this compound, computational modeling can provide valuable insights into several key areas.

Future computational studies should include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, geometry, and reactivity descriptors of the molecule. nih.govresearchgate.net This can help in understanding its stability, tautomeric preferences, and sites of electrophilic and nucleophilic attack. nih.gov

Molecular Docking Studies: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound and its derivatives. This can aid in the rational design of more potent inhibitors. rsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: QM/MM methods can be used to study enzymatic reactions involving pyrazole-based inhibitors, providing a deeper understanding of their mechanism of action.

Prediction of Physicochemical Properties: Computational models can be used to predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

| Computational Method | Application for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Electronic structure, geometry optimization, reactivity analysis | Understanding of stability, tautomerism, and reaction mechanisms |

| Molecular Docking | Prediction of binding to biological targets | Identification of potential protein targets and design of potent inhibitors |

| QM/MM Simulations | Modeling of enzyme-inhibitor interactions | Elucidation of the mechanism of biological action |

| Predictive Modeling | Estimation of ADME/Tox properties | Early assessment of drug-likeness and potential liabilities |

Integration with Emerging Chemical Technologies and High-Throughput Experimentation

The integration of this compound research with emerging technologies can significantly accelerate the pace of discovery. High-throughput experimentation (HTE) allows for the rapid synthesis and screening of large libraries of compounds, which is particularly valuable in the early stages of drug discovery and materials science research.

Future research in this area should focus on:

Combinatorial Synthesis: Developing a combinatorial synthesis strategy for derivatives of this compound would enable the rapid generation of a diverse chemical library.

High-Throughput Screening (HTS): Screening this library against a panel of biological targets could lead to the identification of novel hits for various diseases. Phenotypic high-throughput screening has been successfully used to identify potent pyrazole-based inhibitors. nih.gov

Automation and Robotics: The use of automated synthesis and purification platforms can further enhance the efficiency of library generation.

Data Science and Machine Learning: The large datasets generated from HTE can be analyzed using machine learning algorithms to identify structure-activity relationships (SAR) and guide the design of next-generation compounds.

By embracing these future perspectives and tackling the associated research challenges, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, agriculture, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.